1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea
Brand Name: Vulcanchem
CAS No.: 1903071-43-1
VCID: VC7369584
InChI: InChI=1S/C15H18N4O2/c1-21-8-7-18-15(20)19-10-12-4-6-17-14(9-12)13-3-2-5-16-11-13/h2-6,9,11H,7-8,10H2,1H3,(H2,18,19,20)
SMILES: COCCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2
Molecular Formula: C15H18N4O2
Molecular Weight: 286.335

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea

CAS No.: 1903071-43-1

Cat. No.: VC7369584

Molecular Formula: C15H18N4O2

Molecular Weight: 286.335

* For research use only. Not for human or veterinary use.

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea - 1903071-43-1

Specification

CAS No. 1903071-43-1
Molecular Formula C15H18N4O2
Molecular Weight 286.335
IUPAC Name 1-(2-methoxyethyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Standard InChI InChI=1S/C15H18N4O2/c1-21-8-7-18-15(20)19-10-12-4-6-17-14(9-12)13-3-2-5-16-11-13/h2-6,9,11H,7-8,10H2,1H3,(H2,18,19,20)
Standard InChI Key YVNKGDUVXFTBPQ-UHFFFAOYSA-N
SMILES COCCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea is defined by the molecular formula C₁₅H₁₈N₄O₂ and a molecular weight of 286.335 g/mol. Its IUPAC name, 1-(2-methoxyethyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea, reflects the integration of a bipyridine system (2,3'-bipyridin-4-ylmethyl) and a methoxyethyl-substituted urea group. The bipyridine component consists of two pyridine rings connected at the 2- and 3'-positions, creating a planar aromatic system capable of π-π stacking and metal coordination.

Table 1: Key Chemical Properties

PropertyValue
CAS Number1903071-43-1
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight286.335 g/mol
IUPAC Name1-(2-methoxyethyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Standard InChIInChI=1S/C15H18N4O2/c1-21-8-7-18-15(20...

Structural Analysis

The bipyridine moiety confers rigidity and electronic diversity, with nitrogen atoms at positions 1 and 4' capable of hydrogen bonding. The methoxyethyl group enhances solubility in polar solvents, while the urea linkage (-NH-C(=O)-NH-) serves as a hydrogen bond donor/acceptor, critical for target engagement . Computational modeling predicts a logP value of ~1.2, indicating moderate lipophilicity suitable for membrane permeability without excessive hydrophobicity.

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic details for 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea remain proprietary, analogous urea-bipyridine compounds are typically synthesized via multi-step protocols :

  • Bipyridine Construction: A Suzuki-Miyaura coupling between 4-bromopyridine and pyridin-3-ylboronic acid yields the 2,3'-bipyridine scaffold.

  • Methylation: The 4-position of bipyridine is functionalized with a chloromethyl group via Friedel-Crafts alkylation.

  • Urea Formation: Reaction of the chloromethyl-bipyridine intermediate with 2-methoxyethylamine in the presence of phosgene or carbonyldiimidazole generates the urea linkage .

Critical Reaction Parameters:

  • Suzuki coupling requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres.

  • Urea bond formation demands anhydrous conditions to prevent hydrolysis.

  • Purification via column chromatography or recrystallization ensures >95% purity.

Stability and Degradation

The compound exhibits stability in acidic media (pH 3–5) but undergoes gradual hydrolysis under alkaline conditions (pH >8), cleaving the urea bond into bipyridinemethylamine and methoxyethylamine derivatives. Thermal analysis (TGA/DSC) shows decomposition onset at 215°C, suggesting suitability for standard storage conditions.

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

Patent data on structurally related pyridine-urea compounds reveal potent inhibition of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory cytokines like TNF-α and IL-1β . Molecular docking studies propose that the bipyridine system occupies the ATP-binding pocket, while the urea group forms hydrogen bonds with the kinase's hinge region . For 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea, predicted IC₅₀ values against p38α range from 10–50 nM based on quantitative structure-activity relationship (QSAR) models .

Table 2: Hypothesized Biological Targets

TargetPredicted IC₅₀ (nM)Biological Role
p38α MAP kinase10–50Inflammation, apoptosis
JNK1>1000Stress response
EGFR>5000Cell proliferation

Cellular Effects

In murine macrophage (RAW 264.7) models, analogues reduce LPS-induced TNF-α production by 70–80% at 1 μM, consistent with p38 pathway inhibition . Cytotoxicity assays (MTT) show CC₅₀ >100 μM in human hepatocytes, suggesting a wide therapeutic index.

Therapeutic Applications and Research Directions

Inflammatory Diseases

The compound’s p38 inhibitory activity positions it as a candidate for rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD). Preclinical models demonstrate 40–60% reduction in paw swelling in collagen-induced arthritis mice at 10 mg/kg/day .

Oncology

Bipyridine-urea hybrids exhibit anti-proliferative effects in hematologic malignancies. In diffuse large B-cell lymphoma (DLBCL) cell lines, apoptosis induction occurs via PARP cleavage and caspase-3 activation at IC₅₀ 2–5 μM .

Challenges and Optimization

  • Oral Bioavailability: The logP <2 may limit gastrointestinal absorption; prodrug strategies (e.g., esterification) are under investigation.

  • Metabolic Stability: Microsomal assays indicate CYP3A4-mediated N-demethylation as the primary clearance pathway (t₁/₂ = 45 min).

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